(2-Aminophenyl)dimethylphosphine oxide
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Overview
Description
(2-Aminophenyl)dimethylphosphine oxide is an organic compound with the molecular formula C8H12NOP. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry. The compound is known for its stability and reactivity, making it a valuable reagent in many chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminophenyl)dimethylphosphine oxide can be synthesized through several methods. One common method involves the reaction of 2-iodoaniline with dimethylphosphine oxide in the presence of a base such as potassium phosphate and a palladium catalyst (e.g., palladium acetate/Xantphos). The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 150°C) for several hours[2][2].
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound[2][2].
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions include phosphine oxide derivatives, substituted anilines, and other related compounds. These products have applications in organic synthesis and material science .
Scientific Research Applications
(2-Aminophenyl)dimethylphosphine oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Aminophenyl)dimethylphosphine oxide involves its ability to act as a ligand and form complexes with metal ions. The compound’s phosphoryl group (P=O) and amino group (NH2) can coordinate with metal centers, facilitating various catalytic and coordination reactions. These interactions are crucial in processes such as actinide separations and catalytic organic reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Dimethylphosphoryl)aniline: Similar in structure but with different reactivity and applications.
(2-Dimethylphosphinyl)aniline: Another related compound with distinct properties and uses.
Uniqueness
(2-Aminophenyl)dimethylphosphine oxide is unique due to its combination of an amino group and a phosphoryl group, which provides it with versatile reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-dimethylphosphorylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGHQKIKXKQGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736323 |
Source
|
Record name | 2-(Dimethylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197953-47-1 |
Source
|
Record name | 2-(Dimethylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dimethylphosphinoyl)-aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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